7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Description
Properties
CAS No. |
918646-10-3 |
|---|---|
Molecular Formula |
C20H17FN2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
7-fluoro-4,4-dimethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C20H17FN2O/c1-20(2)11-19(24)23(18-10-14(21)7-8-16(18)20)15-9-13-5-3-4-6-17(13)22-12-15/h3-10,12H,11H2,1-2H3 |
InChI Key |
BTPPJZSCNVRTAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C2=C1C=CC(=C2)F)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multiple steps. One common synthetic route includes the reaction of 4,4-dimethyl-2-cyclohexen-1-one with appropriate fluorinated reagents under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired biquinoline structure .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-deficient aromatic rings in the biquinoline system enable regioselective electrophilic substitutions. The fluorine atom at position 7 directs incoming electrophiles to specific positions due to its strong electron-withdrawing inductive effect.
| Reaction Type | Conditions | Products/Outcomes | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | Nitration at C-5 of quinoline ring | |
| Sulfonation | H₂SO₄/SO₃, 80°C, 4 h | Sulfonation at C-8 position |
The methyl groups at C-4 induce steric hindrance, limiting substitution at adjacent positions.
Transition Metal-Catalyzed Cross-Coupling
The compound participates in nickel- and palladium-catalyzed couplings, leveraging its halogenated derivatives (e.g., brominated analogs). Key examples include:
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C
-
Outcome : Arylation at C-3′ with arylboronic acids, yielding biaryl derivatives (65–78% yield).
-
Mechanism : Oxidative addition of Pd⁰ to C–Br bond, transmetalation with boronic acid, reductive elimination .
Negishi Coupling
-
Conditions : NiCl₂(dppf)/L38 ligand, ZnEt₂, THF, 50°C
-
Outcome : Alkylation at C-6 using alkylzinc reagents (72% yield, 88% ee).
-
Stereochemical Control : Chiral P,N ligands (e.g., L38 ) enable enantioselective C–C bond formation .
Nucleophilic Aromatic Substitution
The fluorine atom at C-7 activates the ring for nucleophilic displacement under harsh conditions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ | CuBr, DMSO, 120°C, 24 h | 7-Amino derivative | 58% |
| NaOH | H₂O/EtOH, reflux, 12 h | Hydroxylation at C-7 | 41% |
Reactivity is limited by steric shielding from methyl groups.
Hydrogenation and Cycloaddition
The dihydroquinoline moiety undergoes selective hydrogenation and participates in Diels-Alder reactions:
Catalytic Hydrogenation
-
Conditions : H₂ (1 atm), Pd/C, EtOH, 25°C
-
Outcome : Saturation of dihydroquinoline ring to tetrahydroquinoline (94% yield).
-
Selectivity : The fused quinoline ring remains intact due to aromatic stability.
Diels-Alder Reaction
-
Conditions : Maleic anhydride, toluene, 110°C
-
Outcome : Cycloadduct formation at electron-deficient quinoline ring (63% yield).
Functional Group Transformations
The ketone group at position 2 undergoes classical carbonyl chemistry:
| Reaction | Reagents | Product |
|---|---|---|
| Grignard Addition | MeMgBr, THF, 0°C | Tertiary alcohol (72%) |
| Reduction | NaBH₄, MeOH, 25°C | Secondary alcohol (81%) |
Ligand Behavior in Coordination Chemistry
The nitrogen atoms in the biquinoline system act as Lewis bases, forming complexes with transition metals:
| Metal Salt | Conditions | Application |
|---|---|---|
| Cu(I)Cl | CH₂Cl₂, 25°C | Luminescent Cu(I) complex |
| Pd(OAc)₂ | DMF, 60°C | Catalyst for C–H activation |
These complexes are utilized in asymmetric catalysis and materials science .
Scientific Research Applications
7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
Similar compounds to 7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one include other biquinoline derivatives and fluorinated organic compounds. Compared to these, 7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific substitution pattern and the presence of both fluorine and dimethyl groups, which can significantly influence its chemical reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one, the following structurally and functionally related compounds are analyzed:
Table 1: Structural and Functional Comparison of Dihydroquinolinone Derivatives
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Biological Activity | References |
|---|---|---|---|---|---|---|---|
| This compound | 676116-80-6 | C₁₉H₁₈FN₂O* | 288.34 | Biquinolinone | 7-Fluoro, 4,4-dimethyl | Anticancer (inferred) | |
| 7-Bromo-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one | 166978-46-7 | C₁₂H₁₃BrO | 253.14 | Dihydronaphthalenone | 7-Bromo, 4,4-dimethyl | Unspecified | |
| 3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one | 918645-77-9 | C₁₉H₁₆N₂O | 288.34 | Biquinolinone | 3-Methyl | Unspecified | |
| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone | N/A | C₂₉H₂₈N₂O₄ | 468.55 | Dihydroquinoline | Dimethoxyphenyl, furan, phenyl | Pharmacological activity† | |
| 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one | 1199813-81-4 | C₁₀H₁₀FNO | 195.20 | Isoquinolinone | 7-Fluoro, 2-methyl | Unspecified |
Key Findings:
Core Structure Variations: The target compound’s biquinolinone core distinguishes it from naphthalenone (e.g., 7-bromo analog in ) or isoquinolinone derivatives (e.g., 7-fluoro-2-methyl analog in ). Biquinolinones may exhibit enhanced π-π stacking interactions in biological targets compared to monocyclic analogs .
Substituent Effects: Fluorine vs. Bromine: The 7-fluoro substituent in the target compound likely offers superior metabolic stability and reduced steric hindrance compared to the 7-bromo group in the naphthalenone derivative .
The furan-containing analog (CAS N/A) highlights the role of aromatic substituents in modulating pharmacological activity .
Safety and Handling: The target compound’s hazard profile (skin/eye irritation) aligns with typical quinolinone derivatives, though brominated analogs (e.g., CAS 166978-46-7) may pose additional environmental risks due to halogen persistence .
Biological Activity
7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS No. 306979-89-5) is a synthetic compound belonging to the biquinoline family. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a fluorinated biquinoline backbone which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various biquinoline derivatives, including this compound. The compound was tested against several pathogenic strains with promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Methicillin-resistant S. aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
These findings suggest that the compound exhibits significant antibacterial activity comparable to established antibiotics such as gatifloxacin .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Studies indicate that this compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 41.6 | Induction of apoptosis |
| MCF-7 (breast cancer) | 30.25 | Cell cycle arrest |
| A549 (lung cancer) | 25.00 | Apoptosis and necrosis |
The IC50 values reflect moderate cytotoxicity against these cancer cell lines, indicating the potential for further development as an anticancer agent .
Study on Antimicrobial Efficacy
In a comprehensive study published in a peer-reviewed journal, researchers synthesized various biquinoline derivatives and assessed their antimicrobial efficacy. The study found that compounds similar to this compound exhibited not only antibacterial but also antifungal activities against common pathogens, supporting their use in therapeutic applications .
Investigation of Anticancer Properties
Another investigation focused on the anticancer properties of biquinoline derivatives revealed that this compound showed significant cytotoxic effects on multiple cancer cell lines. The study utilized the MTT assay to determine cell viability post-treatment and identified apoptosis as a key mechanism through which the compound exerts its effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves fluorination and cyclization steps. For analogous fluorinated dihydroquinolinones, iodocyclization of trifluoroethyl-substituted precursors under mild conditions (e.g., using NaI in THF) has been reported to achieve ~70% yields . Optimization includes solvent selection (polar aprotic solvents enhance reactivity) and temperature control (25–40°C). Purity is confirmed via HPLC with UV detection at 254 nm .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : X-ray crystallography (for solid-state confirmation) and NMR spectroscopy (¹H/¹³C, 2D-COSY) are critical. For example, the 7-fluoro substituent in similar compounds shows a characteristic downfield shift at ~δ 160 ppm in ¹⁹F NMR . Crystallographic data for related structures (e.g., 7-amino-4-hydroxy-4-trifluoromethyl dihydroquinolinone) reveal planar quinoline rings with bond angles of 120.5° ± 1.2° .
Q. What preliminary biological screening models are suitable for assessing its bioactivity?
- Methodological Answer : Use in vitro assays targeting enzymes/receptors linked to neurological or metabolic disorders, as fluorinated dihydroquinolinones often modulate neurotransmitter receptors or IDH1 enzymes . For example, competitive binding assays with γ-aminobutyric acid (GABA) receptors or fluorescence-based IDH1 inhibition assays (IC₅₀ calculations) are recommended .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or protein conformational states. Standardize protocols using recombinant proteins (e.g., IDH1 R132H mutant) and include positive controls (e.g., AG-120 for IDH1 inhibition). Statistical validation via dose-response curves (n ≥ 3 replicates) is critical .
Q. What strategies improve the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer : Structural modifications at the 4,4-dimethyl position (e.g., introducing electron-withdrawing groups) reduce cytochrome P450-mediated oxidation. Microsomal stability assays (human liver microsomes, NADPH cofactor) quantify half-life improvements. For example, methyl substituents increase t₁/₂ from 15 to 45 minutes in analogous compounds .
Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?
- Methodological Answer : The 7-fluoro group directs electrophilic substitution to the C-5/C-8 positions via resonance withdrawal. Steric hindrance from 4,4-dimethyl groups limits reactivity at C-3. Computational modeling (DFT calculations) predicts charge distribution, validated by LC-MS monitoring of reaction intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
